

An In-depth Technical Guide to Cathepsin B Cleavable Linkers

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Compound of Interest

Compound Name: *Mal-Amide-PEG4-Val-Cit-PAB-
PNP*

Cat. No.: *B6291699*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B-cleavable linkers are a cornerstone of modern antibody-drug conjugate (ADC) design, enabling the targeted delivery and controlled release of potent cytotoxic agents to tumor cells. These linkers exploit the aberrant expression of lysosomal proteases, particularly cathepsin B, within the tumor microenvironment to achieve selective payload release, thereby enhancing the therapeutic window of ADCs. This guide provides a comprehensive technical overview of cathepsin B cleavable linkers, including their mechanism of action, key characteristics, and the experimental protocols required for their evaluation.

Core Concepts

Cathepsin B is a cysteine protease that is frequently overexpressed in various cancer types, where it plays a role in tumor invasion and metastasis.^{[1][2][3]} In normal tissues, cathepsin B is primarily localized within lysosomes, maintaining a crucial role in intracellular protein turnover.^[3] The acidic environment of the lysosome is optimal for cathepsin B's enzymatic activity.^[3] The differential expression and activity of cathepsin B between tumor and healthy tissues provide a strategic advantage for targeted drug delivery.^{[1][4]}

Cathepsin B cleavable linkers are typically dipeptide-based, with the most common sequences being valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).^{[5][6]} These dipeptides are

recognized and cleaved by cathepsin B within the lysosome of a target cancer cell following ADC internalization.^[7] This enzymatic cleavage initiates the release of the cytotoxic payload, often facilitated by a self-immolative spacer, leading to cancer cell death.^[7]

The Val-Cit Linker: The Gold Standard

The Val-Cit linker is the most extensively used cathepsin B-cleavable linker in approved and clinical-stage ADCs.^{[5][8]} Its popularity stems from its high stability in systemic circulation and efficient cleavage by lysosomal proteases.^{[5][8]}

The Val-Ala Linker: A Hydrophilic Alternative

The Val-Ala linker serves as a viable alternative to the Val-Cit linker, offering distinct advantages. Notably, Val-Ala exhibits lower hydrophobicity compared to Val-Cit, which can mitigate the risk of ADC aggregation, particularly with high drug-to-antibody ratios (DARs).^{[5][9]} However, in isolated enzyme assays, the Val-Ala linker has been observed to be cleaved at a slower rate than the Val-Cit linker.^[6]

The PABC Self-Immolative Spacer

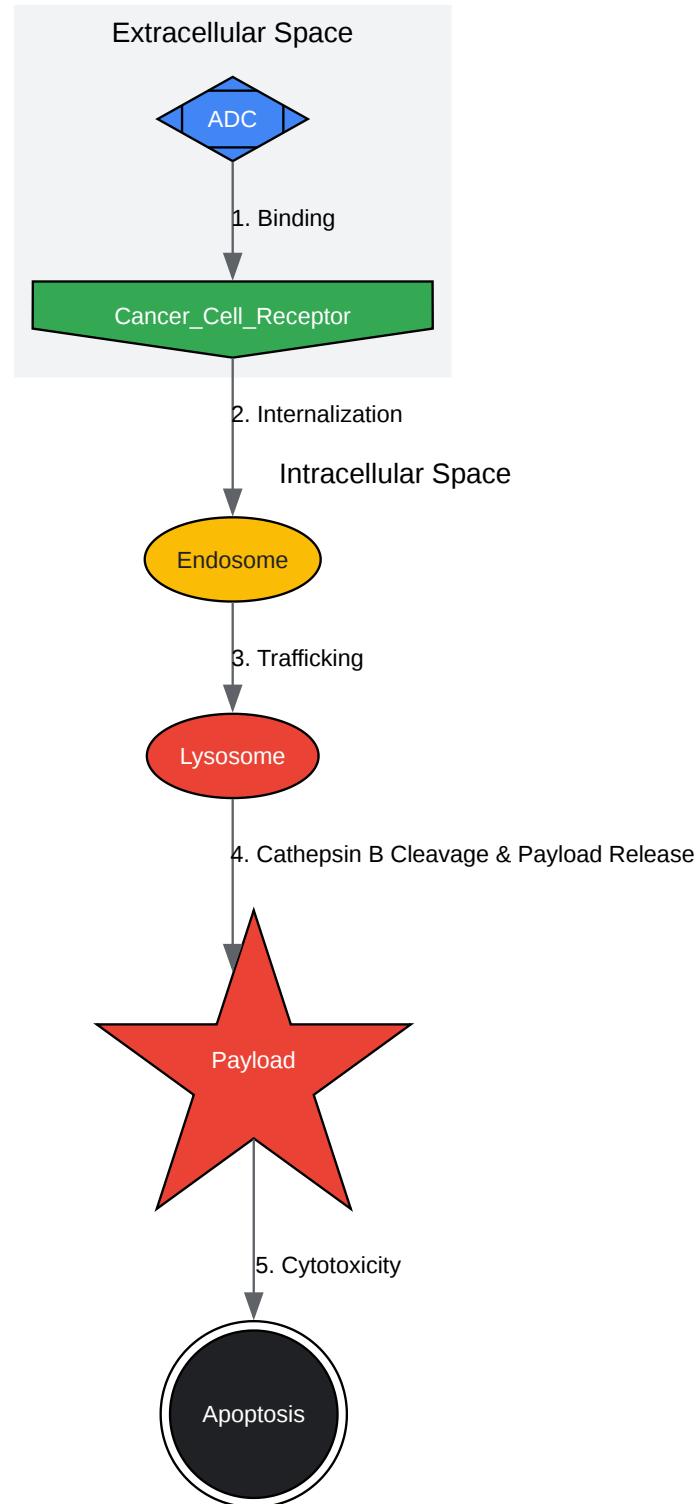
A critical component of many cathepsin B cleavable linker systems is the p-aminobenzyl carbamate (PABC) self-immolative spacer.^{[10][11][12]} Following the enzymatic cleavage of the dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified cytotoxic payload.^[11] This traceless release mechanism is crucial for ensuring the full potency of the active drug.

Signaling Pathways and Experimental Workflows

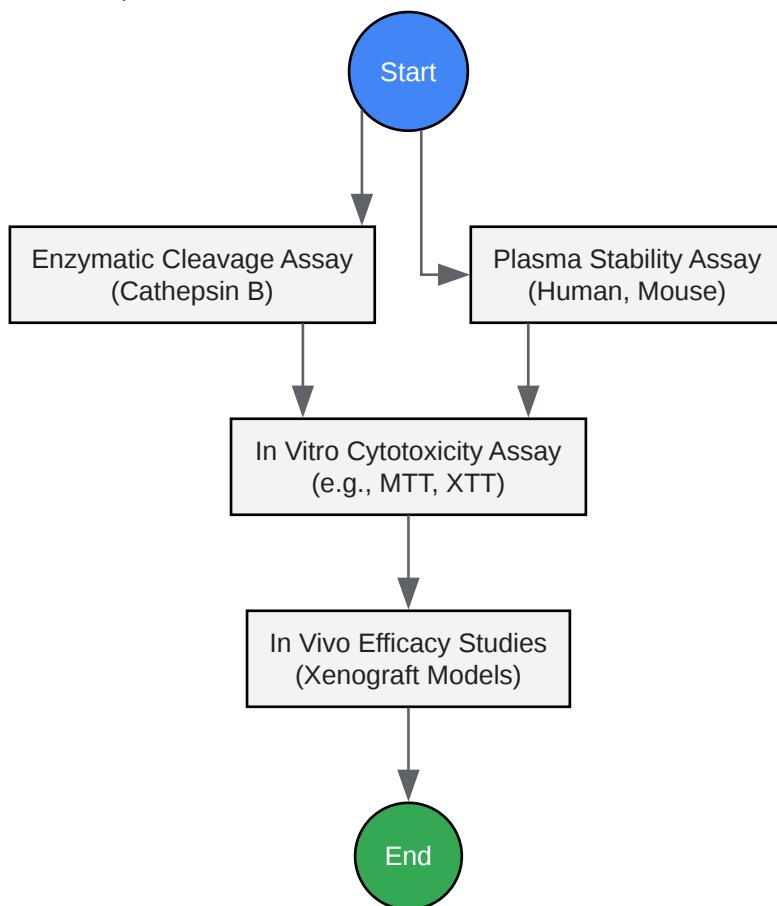
ADC Internalization and Payload Release

The following diagram illustrates the pathway of an ADC from binding to a cancer cell surface receptor to the release of its cytotoxic payload within the lysosome.

ADC Internalization and Payload Release Pathway



Experimental Workflow for Linker Evaluation

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